molecular formula SrTeO3<br>O3SrTe B092588 Strontium tellurite CAS No. 15851-40-8

Strontium tellurite

Cat. No.: B092588
CAS No.: 15851-40-8
M. Wt: 263.2 g/mol
InChI Key: PZVZUHBAPORTTC-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Research on Strontium Tellurite (B1196480)

The scientific inquiry into strontium-containing compounds dates back to the late 18th century, with the discovery of the element itself. Adair Crawford first identified a new mineral, strontianite (strontium carbonate, SrCO₃), in 1790 in Scotland. webelements.com However, it was not until 1808 that Sir Humphry Davy isolated the metallic element strontium through electrolysis. webelements.com The study of tellurium also has roots in the 18th century, discovered by Franz Muller von Reichenstein in 1782 and first isolated by Martin Heinrich Klaproth in 1798. americanelements.com

The initial research involving strontium and tellurium compounds was largely focused on fundamental chemical synthesis and characterization. Early investigations into strontium tellurite (SrTeO₃) and strontium telluride (SrTe) were driven by a desire to understand the basic properties of these materials. Over time, the focus of research has evolved significantly. The development of advanced analytical techniques has allowed for a more in-depth understanding of the structural, optical, and electrical properties of this compound.

A notable shift in the research trajectory occurred with the discovery of the ferroelectric properties of this compound. chalcogen.ro This finding opened up new avenues for research into its potential applications in electronic devices. More recently, research has expanded into the synthesis and characterization of nanostructured this compound, exploring the unique properties that emerge at the nanoscale. chalcogen.roresearchgate.net The development of novel synthesis methods, such as hydrothermal techniques and molecular-beam epitaxy, has been crucial in advancing the field. ontosight.airesearchgate.netaip.org

Significance of this compound in Advanced Materials Science

This compound has emerged as a material of considerable interest in advanced materials science due to its unique combination of properties. ontosight.ai Its significance stems from its potential applications in a wide range of technological fields.

One of the key attributes of this compound is its ferroelectric nature, exhibiting spontaneous electric polarization that can be reversed by an external electric field. chalcogen.ro This property makes it a candidate for applications in electronic components such as capacitors, non-volatile memory, and sensors. chalcogen.ro Furthermore, its optical properties, including its ability to act as a frequency duplicator, make it relevant for the development of optical devices. chalcogen.roontosight.ai

The compound's semiconducting properties, characterized by a specific bandgap energy, are also a focal point of research. chalcogen.roontosight.ai This has led to investigations into its use in optoelectronic devices like photodetectors and potentially in solar cells. ontosight.aiontosight.ai In the realm of thermoelectric devices, strontium telluride has been explored due to its high Seebeck coefficient and electrical conductivity. ontosight.ai

Additionally, this compound is being investigated for its potential role in nuclear applications, particularly in the context of managing nuclear waste. ontosight.ai The study of this compound-containing glasses has also revealed their potential for radiation shielding applications. springerprofessional.deresearchgate.net

Overview of Key Research Paradigms and Challenges in this compound

The research on this compound is guided by several key paradigms, primarily rooted in solid-state chemistry and physics. The fundamental paradigm involves the synthesis of the material, followed by its comprehensive characterization. Synthesis methodologies have evolved from traditional high-temperature solid-state reactions to more sophisticated techniques like hydrothermal synthesis and molecular beam epitaxy, which offer better control over the material's purity, crystallinity, and morphology. chalcogen.roontosight.airesearchgate.net

A significant research paradigm is the structure-property relationship. Researchers aim to understand how the atomic arrangement and crystal structure of this compound influence its macroscopic properties. researchgate.net This involves the use of advanced characterization techniques such as X-ray diffraction, Raman spectroscopy, and transmission electron microscopy to probe the material's structure at different length scales. chalcogen.roresearchgate.net

The investigation of nanostructured this compound represents another important research paradigm. chalcogen.roresearchgate.netresearchgate.net At the nanoscale, materials often exhibit novel properties that are not present in their bulk counterparts. Research in this area focuses on synthesizing this compound nanoparticles, nanosheets, and other nanostructures and exploring their unique electronic and optical properties for potential applications in nanoelectronics and optoelectronics. researchgate.netresearchgate.net

Despite the progress, several challenges remain in this compound research. One of the primary challenges is the synthesis of high-quality, large-scale single crystals of this compound, which are often required for fundamental property measurements and device fabrication. chalcogen.ro The synthesis methods can be complex, often requiring high temperatures and controlled atmospheres. chalcogen.ro

Another challenge lies in the precise control of stoichiometry and defects during synthesis, as these can significantly impact the material's properties. For instance, in the Pb₁₋ₓSrₓTe system, phase segregation can occur at higher strontium concentrations, limiting the achievable composition range. aip.org

Furthermore, a deeper theoretical understanding of the electronic band structure and its relationship to the optical and electrical properties is still needed. researchgate.net While first-principles calculations have provided valuable insights, more experimental validation is required to refine these theoretical models. researchgate.net The long-term stability and performance of this compound-based devices in real-world applications also present a significant research challenge that needs to be addressed for its successful technological implementation.

Properties

CAS No.

15851-40-8

Molecular Formula

SrTeO3
O3SrTe

Molecular Weight

263.2 g/mol

IUPAC Name

strontium;tellurite

InChI

InChI=1S/H2O3Te.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2

InChI Key

PZVZUHBAPORTTC-UHFFFAOYSA-L

SMILES

[O-][Te](=O)[O-].[Sr+2]

Canonical SMILES

[O-][Te](=O)[O-].[Sr+2]

Other CAS No.

15851-40-8

Origin of Product

United States

Synthetic Methodologies and Growth of Strontium Tellurite

Solid-State Reaction Approaches for Strontium Tellurite (B1196480) Synthesis

Solid-state reactions are a conventional and widely used method for preparing polycrystalline strontium tellurite. These methods involve the direct reaction of solid precursors at elevated temperatures.

High-temperature solid-state reaction is a primary method for synthesizing this compound. This technique typically involves the intimate mixing of stoichiometric amounts of precursor powders, such as strontium carbonate (SrCO₃) or strontium oxide (SrO) and tellurium dioxide (TeO₂). The mixture is then subjected to a series of heat treatments at high temperatures to facilitate the reaction and formation of the desired SrTeO₃ phase.

The general reaction can be represented as: SrO + TeO₂ → SrTeO₃ or SrCO₃ + TeO₂ → SrTeO₃ + CO₂

These reactions often require temperatures exceeding 400 °C in controlled atmospheres. researchgate.net For instance, the synthesis of related complex tellurites, such as strontium vanadium tellurite, has been achieved through the solid-state reaction of precursors like SrTeO₄ and VO₂ in a sealed quartz tube, followed by cooling from 973 K (700 °C). nih.gov The success of the synthesis is dependent on factors like reaction temperature, duration, and the reactivity of the starting materials. Multiple grinding and firing steps are often necessary to ensure a complete reaction and a homogenous final product.

This compound is a component in the formation of tellurite glasses, which are of interest for their optical properties. The melt-quenching technique is the standard method for producing these amorphous materials. In this process, the raw materials, typically strontium oxide (SrO) and tellurium dioxide (TeO₂), are melted together at high temperatures, followed by rapid cooling to prevent crystallization.

The glass-forming ability of this compound melts can be influenced by the melt temperature. researchgate.net Studies have shown that melts of xSrO-(100-x)TeO₂ cooled from lower temperatures (650-750 °C) tend to form transparent glass-ceramics, while cooling from higher temperatures (750-950 °C) can lead to a decrease in glass-forming ability and the formation of crystalline phases. researchgate.net The production of these glasses typically involves melting the constituents in a crucible (often platinum) and then quenching the melt. nsf.gov For example, this compound glasses have been fabricated by heating batches of raw materials to 850°C and then quenching the melt between stainless steel plates. nsf.govscispace.com

Table 1: Parameters for Melt-Quenching of this compound Glasses

Parameter Value/Description Source(s)
Precursors Strontium Oxide (SrO), Tellurium Dioxide (TeO₂) researchgate.netnsf.gov
Melt Temperature 650 °C to 950 °C researchgate.net
Optimal Glass Formation Temp. 650 °C - 750 °C researchgate.net

Solution-Based Synthesis Routes for this compound

Solution-based methods offer alternative pathways to synthesize this compound, often at lower temperatures than solid-state reactions, and provide better control over particle size and morphology, especially for nanomaterials.

Hydrothermal synthesis is a versatile technique for producing crystalline nanomaterials from aqueous solutions under high temperature and pressure conditions. core.ac.uk This method is well-suited for synthesizing one-dimensional tellurium nanostructures like nanowires and nanoribbons. mdpi.com While specific detailed reports on the hydrothermal synthesis of this compound are not abundant, the general principles of hydrothermal synthesis of related materials like strontium titanate (SrTiO₃) and other telluride nanomaterials provide a framework. rsc.orgresearchgate.net

The process generally involves a chemical reaction between soluble precursors in an aqueous solution within a sealed pressure vessel called an autoclave. The temperature is raised above the boiling point of water, leading to an increase in pressure and enhanced solubility and reactivity of the precursors. This allows for the crystallization of the desired product. For this compound, this would involve using soluble strontium and tellurite salts as precursors. The morphology and particle size of the resulting nanomaterials can be controlled by adjusting parameters such as reaction temperature, time, pH, and the concentration of precursors. rsc.org

This compound can be synthesized at room temperature via chemical substitution in an aqueous solution. researchgate.net This approach represents a simpler and more energy-efficient alternative to high-temperature methods. One reported methodology involves a two-step process:

Reduction of Tellurium: Elemental tellurium powder is reduced. For example, it can be heated in a solution containing sodium hydroxymethanesulfinate (rongalite) to change its oxidation state from 0 to -2. researchgate.net

Chemical Substitution: The resulting telluride solution is then mixed with an aqueous solution containing a strontium salt, such as strontium chloride (SrCl₂). A rapid chemical substitution reaction occurs, leading to the precipitation of this compound. researchgate.netresearchgate.net

The final product, often in nanostructured form, can then be separated from the solution by centrifugation, washed with deionized water, and dried. researchgate.net This method has been used to produce nanostructured this compound, with detected monoclinic and triclinic crystallographic phases. researchgate.net

Table 2: Aqueous Synthesis of this compound

Step Reagents Conditions Outcome Source(s)
1. Tellurium Reduction Elemental Tellurium, Deionized Water, Sodium Hydroxymethanesulfinate Heated at 90-95°C Tellurium solution (oxidation state -2) researchgate.net

Crystal Growth Techniques for Single Crystal this compound

The production of large, high-quality single crystals is essential for studying the intrinsic physical properties of a material. This compound possesses ferroelectric properties, making its single crystals of particular interest for research. chemicalbook.com

The Czochralski method is a prominent technique that has been successfully employed to grow single crystals of this compound. chemicalbook.com This method involves pulling a seed crystal slowly from a melt of the material held at its melting point. The apparatus allows for precise control over the pulling rate, rotation rate, and temperature gradients, which are crucial for growing large, defect-free crystals. For this compound, this would require melting a stoichiometric mixture of the constituent oxides and then initiating the pulling process with a seed crystal.

Other common techniques for single crystal growth that could potentially be applied to this compound include: warwick.ac.uk

Flame Fusion (Verneuil method): Powdered material is dropped through a high-temperature flame, melting and depositing on a seed crystal below.

Bridgman-Stockbarger method: A crucible containing the molten material is slowly lowered through a temperature gradient to induce crystallization.

Solution Growth: Crystals are grown from a supersaturated solution, which can be an aqueous solution or a molten salt flux.

The choice of method depends on factors like the material's melting point, volatility, and phase behavior. For this compound, the Czochralski method has been a proven technique for obtaining single crystals suitable for detailed structural and property analysis. chemicalbook.com

Czochralski Method for this compound Crystal Growth

The Czochralski method, also known as the crystal pulling technique, is a prominent method for growing large, high-quality single crystals of various materials, including this compound. xk-sputteringtarget.comrichconn.comimra.com The process involves pulling a seed crystal from a melt of the material under controlled conditions. nih.govresearchgate.net

The application of the Czochralski method to this compound presents specific challenges. americanelements.com One significant issue is the high volatility of tellurium dioxide (TeO₂), a key component of the melt. This volatility necessitates that the crystal growth occurs in an atmosphere saturated with TeO₂ vapors to maintain the stoichiometry of the melt. americanelements.com

Another complication in the growth of SrTeO₃ crystals is a phase transformation that occurs at 1293 K. americanelements.com This transition can introduce stress and defects into the crystal structure. To overcome these challenges, experimental results have shown that using an initial charge with an excess of paratellurite (a form of TeO₂) is optimal for the successful preparation of SrTeO₃ single crystals. americanelements.com A 20% excess of paratellurite has been identified as a suitable composition to compensate for the evaporation of TeO₂ during the high-temperature growth process. americanelements.com

The general Czochralski process for this compound can be summarized in the following steps:

Melt Preparation: High-purity strontium carbonate (SrCO₃) and tellurium dioxide (TeO₂) powders are mixed, with a calculated excess of TeO₂, and placed in a crucible, typically made of platinum. richconn.comamericanelements.com

Melting: The crucible is heated to a temperature slightly above the melting point of SrTeO₃ to ensure a completely molten and homogenized charge. richconn.com

Crystal Pulling: A seed crystal of SrTeO₃, attached to a rotating rod, is lowered to touch the surface of the melt. researchgate.net The rod is then slowly pulled upwards while rotating. nih.gov

Growth Control: By carefully controlling the pulling rate, rotation speed, and the temperature gradients in the furnace, a single crystal ingot with a cylindrical shape is grown from the melt. nih.govresearchgate.net

Thermographical measurements of the process have enabled the determination of heat and entropy changes associated with the first-type phase transformation at 1293 K. americanelements.com

Thin Film Deposition Strategies for this compound

The deposition of this compound as a thin film is essential for its integration into various electronic and optical devices. Physical Vapor Deposition (PVD) techniques, such as sputtering, are viable strategies for creating such films. americanelements.com

Sputtering Target Fabrication and Deposition for this compound

Sputtering is a PVD process where atoms are ejected from a solid target material by bombarding it with energetic ions. youtube.com These ejected atoms then deposit onto a substrate, forming a thin film. For the deposition of a compound like this compound, a sputtering target with the correct stoichiometry is required.

Sputtering Target Fabrication:

The fabrication of a this compound sputtering target typically involves powder metallurgy techniques, as casting is often difficult for brittle ceramic materials like tellurides. aemdeposition.com The general process is as follows:

Powder Preparation: The process starts with high-purity powders of the constituent materials, such as strontium oxide (SrO) or strontium carbonate (SrCO₃) and tellurium dioxide (TeO₂). These powders must be of fine and uniform particle size. xk-sputteringtarget.com

Mixing: The powders are mixed in the desired stoichiometric ratio to ensure the resulting target has the correct composition. xk-sputteringtarget.com

Pressing/Shaping: The mixed powder is loaded into a mold and pressed to form a "green" target. Cold isostatic pressing (CIP) can be used to achieve uniform density. xk-sputteringtarget.com

Sintering: The green target is then sintered in a controlled atmosphere furnace at high temperatures, but below its melting point. This process densifies the material, creating a solid, high-density ceramic target. xk-sputteringtarget.comaemdeposition.com

Finishing and Bonding: The sintered target is machined to the final desired dimensions and may be bonded to a backing plate, often made of copper, which facilitates cooling during the sputtering process. aemdeposition.com

StageDescriptionKey Parameters
Powder Preparation Sourcing high-purity initial compounds and reducing them to fine powders.Purity (e.g., 99.9%+), Particle Size
Mixing Homogeneously blending the constituent powders in the correct stoichiometric ratio.Mixing time, Speed
Pressing Compacting the powder into the desired target shape.Pressure, Die Shape
Sintering Heating the pressed target to bond particles and increase density.Temperature, Atmosphere, Time
Finishing Machining the target to precise dimensions and bonding to a backing plate.Tolerances, Bonding material

Interactive Data Table: Sputtering Target Fabrication Parameters

This table outlines the typical stages and key parameters in the fabrication of a ceramic sputtering target, applicable to this compound.

Sputtering Deposition:

The sputtering deposition of this compound thin films would utilize the fabricated target in a vacuum chamber. The substrate is placed facing the target. An inert gas, typically argon, is introduced into the chamber, and a voltage is applied to create a plasma. youtube.com The argon ions are accelerated towards the negatively biased this compound target, causing atoms and molecular fragments of the compound to be "sputtered" off. These particles travel through the vacuum and deposit onto the substrate, gradually building up the thin film.

Advanced Structural Characterization of Strontium Tellurite Systems

Crystalline Structures of Strontium Tellurite (B1196480) Phases

The crystalline forms of strontium tellurite are characterized by a long-range ordered arrangement of their constituent ions. The specific phases that form are highly dependent on the stoichiometry and annealing conditions.

High-energy X-ray diffraction (HEXRD) is a powerful technique for investigating the crystal structures of this compound materials. Studies on crystalline samples, formed by annealing this compound glasses (xSrO–(100 − x)TeO₂), have utilized HEXRD to identify the resulting phases. Analysis of the diffraction patterns shows that fully crystallized samples contain a mixture of monoclinic this compound (SrTeO₃) and orthorhombic Tellurium Dioxide (TeO₂). The sharp peaks in the diffraction patterns are indicative of the long-range atomic order characteristic of crystalline solids.

Neutron diffraction provides complementary information to XRD due to the different scattering properties of neutrons, which interact with atomic nuclei rather than the electron cloud. This technique is particularly effective for determining the positions of light atoms like oxygen with high precision. Neutron diffraction studies performed on crystalline this compound have confirmed the presence of monoclinic SrTeO₃ and orthorhombic TeO₂ phases. The analysis of neutron diffraction data also allows for the detailed determination of atomic pair distribution functions, yielding precise interatomic distances for Sr—O, Te—O, and O—O correlations.

Rietveld refinement is a comprehensive analytical method used on whole-pattern diffraction data (both X-ray and neutron) to refine the crystal structure parameters of a material. For this compound systems, the Fullprof Rietveld refinement program has been employed to determine the unit-cell parameters of the constituent crystalline phases with high accuracy. This refinement process confirmed that upon full crystallization, the system consists of monoclinic SrTeO₃ and orthorhombic TeO₂. An intermediate, partially crystalline phase known as an anti-glass was also identified, containing disordered cubic SrTe₅O₁₁ and disordered monoclinic SrTeO₃.

The refined unit cell parameters for the primary crystalline phases identified in annealed this compound samples are presented below.

CompoundPhaseCrystal Systema (Å)b (Å)c (Å)β (°)
SrTeO₃MonoclinicMonoclinic12.4495.77614.451111.4
TeO₂ParatelluriteOrthorhombic5.60912.0695.45490
SrTe₅O₁₁Disordered (in anti-glass)Cubic11.85911.85911.85990

Note: Data derived from Rietveld refinement of this compound samples. The SrTe₅O₁₁ phase was identified as a disordered component in an intermediate anti-glass phase.

The fundamental building blocks of tellurite structures are Tellurium-Oxygen polyhedra. In this compound systems, tellurium is typically found in two main coordination environments: TeO₄ trigonal bipyramids (tbp) and TeO₃ trigonal pyramids (tp). The TeO₄ unit has four bonded oxygen atoms, with the lone pair of electrons of the Te⁴⁺ ion occupying an equatorial position. The TeO₃ unit consists of three oxygen atoms bonded to the tellurium atom, with the lone pair at the apex of the pyramid. The addition of a network modifier like Strontium Oxide (SrO) causes a structural transformation where TeO₄ units are converted into TeO₃ units.

The atomic pair distributions from diffraction studies show the first peak corresponding to the Te—O equatorial bonds at approximately 1.90 Å. The Sr²⁺ ions are incorporated into the tellurite network, modifying its structure and being coordinated by oxygen atoms.

The SrO-TeO₂ system exhibits several distinct crystalline compounds, each with a unique crystal structure. This structural diversity is a key aspect of its characterization. Through diffraction studies and Rietveld analysis, specific phases have been identified and their space groups determined.

Amorphous and Glassy Structures of this compound

High-Energy X-ray Diffraction for this compound Glass Structure Elucidation

High-energy X-ray diffraction (HEXRD) is a powerful tool for investigating the structure of glasses. Studies on xSrO–(100 − x)TeO₂ (where x ranges from 5 to 10 mol%) glass systems have utilized HEXRD to obtain atomic pair distribution functions. researchgate.netiucr.org These experiments reveal key structural information about the glass network. The resulting data shows a prominent first peak at approximately 1.90 Å, which is attributed to the Te–O equatorial bonds. researchgate.netnih.gov The asymmetrical nature of this peak indicates a range of Te–O bond lengths within the glass structure. researchgate.netiucr.org

Reverse Monte Carlo (RMC) simulations, constrained by HEXRD data, have been employed to further refine the structural model of this compound glasses. researchgate.net This approach allows for the determination of various short-range structural properties, including Te–O bond lengths and the speciation of tellurium-oxygen polyhedra. researchgate.netiucr.org

Neutron Diffraction for this compound Glass Structure Elucidation

Neutron diffraction studies complement HEXRD by providing different scattering contrasts for the constituent atoms. Investigations on xSrO–(100-x)TeO₂ (with x = 5, 7.5, and 10 mol%) glass, anti-glass, and crystalline samples have been performed. tandfonline.com The pair distribution functions derived from neutron diffraction data show nearest neighbor peaks for Sr–O, Te–O, and O–O correlations at approximately 2.64 Å, 1.95 Å, and 2.70 Å, respectively. tandfonline.comresearchgate.net

Similar to the analysis of HEXRD data, Reverse Monte Carlo simulations are used to model the neutron diffraction data. This allows for the determination of partial pair distributions, coordination numbers, and bond-angle distributions. tandfonline.com The combination of X-ray and neutron diffraction data provides a more complete picture of the glass structure. researchgate.net

Atomic Pair Distribution Function Analysis of this compound Glasses

Atomic Pair Distribution Function (PDF) analysis, derived from both X-ray and neutron scattering data, offers a real-space representation of the atomic structure. This method is particularly useful for disordered materials like glass, as it provides information on interatomic distances. epj-conferences.orgcmich.edu

In this compound glasses, the PDF analysis reveals the distribution of atomic pair distances. The first sharp peak in the PDF corresponds to the Te–O bond lengths. researchgate.net As the concentration of strontium oxide (SrO) increases, changes in the PDF can be observed, reflecting structural modifications within the glass network.

Coordination Number Analysis in this compound Glass Networks (e.g., TeO₃, TeO₄ units)

The tellurite glass network is primarily composed of TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids. nih.gov The average Te–O coordination number is a key parameter that describes the relative abundance of these structural units.

In the xSrO–(100 − x)TeO₂ glass system, the average Te–O coordination number (NTe–O) decreases with increasing SrO concentration. For a glass with 5 mol% SrO, the average Te–O coordination number is 3.93. researchgate.netiucr.org This value decreases to 3.59 when the SrO concentration is increased to 10 mol%. researchgate.netnih.gov This change indicates a structural transformation from TeO₄ units to TeO₃ units as more SrO is incorporated into the glass network. researchgate.netiucr.org The glass network is predominantly composed of TeO₄ units, with a smaller fraction of TeO₃ units. researchgate.net

Average Te–O Coordination Number in xSrO–(100 − x)TeO₂ Glasses
SrO Concentration (mol%)Average Te–O Coordination Number (NTe–O)
53.93
103.59

Bond Length and Bond Angle Distributions in this compound Glasses

Detailed analysis of diffraction data provides insights into the distribution of bond lengths and angles. The Te–O bond lengths in this compound glasses are not uniform, with the equatorial Te–O bonds being shorter than the axial ones. researchgate.net The first peak in the pair distribution function, located at 1.90 Å, corresponds to these Te–O equatorial bonds. iucr.org

The O–Te–O bond angle distributions have also been determined through RMC simulations. These distributions show a peak at approximately 79°. researchgate.netiucr.org This peak is attributed to the Oequatorial–Te–Oequatorial bond angles, indicating that these are the most prevalent linkages within the tellurite network. researchgate.netnih.gov

Anti-Glass Phases and Disordered Crystalline Structures in this compound Systems

Under specific heat treatment conditions, this compound glasses can transform into intermediate, disordered phases known as anti-glasses before complete crystallization.

Formation and Characterization of Anti-Glass Phases (e.g., SrTe₅O₁₁, SrTeO₃ disordered phases)

Anti-glass phases can be produced by annealing this compound glasses at temperatures between the glass transition and crystallization temperatures. For instance, glasses with 7.5 and 8.5 mol% of SrO, when annealed at 350°C for 1 hour, form anti-glass phases. researchgate.netiucr.org Further annealing at a higher temperature, such as 450°C for 4 hours, leads to the transformation of these anti-glass phases into fully crystalline materials. researchgate.netnih.gov

Characterization of these anti-glass samples reveals that they are composed of disordered cubic SrTe₅O₁₁ and disordered monoclinic SrTeO₃ phases. researchgate.nettandfonline.com In contrast, the fully crystalline samples formed after further annealing consist of monoclinic SrTeO₃ and orthorhombic TeO₂. researchgate.nettandfonline.com The unit-cell parameters of these anti-glass and crystalline structures can be determined using Rietveld refinement of the diffraction data. researchgate.netiucr.org

Phases Identified in Annealed this compound Samples
Sample StateAnnealing ConditionsIdentified Phases
Anti-glass350°C for 1 hourDisordered cubic SrTe₅O₁₁ and disordered monoclinic SrTeO₃
Crystalline450°C for 4 hours (after anti-glass formation)Monoclinic SrTeO₃ and orthorhombic TeO₂

Structural Relationships between Glass, Anti-Glass, and Crystalline this compound Phases

The transition from a disordered glassy state to a highly ordered crystalline state in this compound systems involves an intermediate phase known as anti-glass. This phase exhibits unique structural characteristics that bridge the gap between the amorphous and crystalline structures. The structural relationships are elucidated through advanced characterization techniques such as high-energy X-ray diffraction (HEXRD), neutron diffraction, and detailed structural modeling. iucr.orgtandfonline.comiucr.org

Glassy Phase: Short-Range Order

The structure of this compound glass is characterized by short-range order, primarily defined by the arrangement of tellurium and oxygen atoms. The fundamental building blocks of the tellurite glass network are TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids. researchgate.net The addition of strontium oxide (SrO) as a network modifier systematically alters this structure. As the concentration of SrO increases, there is a structural transformation from TeO₄ units to TeO₃ units. iucr.orgresearchgate.netnih.gov This conversion is evidenced by a decrease in the average Te–O coordination number. For instance, in the xSrO–(100 − x)TeO₂ system, the average Te–O coordination number drops from 3.93 to 3.59 as the SrO content increases from 5 to 10 mol%. iucr.orgiucr.orgresearchgate.netnih.gov

Atomic pair distribution functions derived from diffraction studies show the first peak at approximately 1.90 Å, which corresponds to the Te—O equatorial bonds. iucr.orgnih.goviucr.org This peak is notably asymmetrical, reflecting the variety of Te—O bond lengths present in the disordered glass network. iucr.orgresearchgate.netnih.gov

SrO Content (mol%)Density (g/cm³)Average Te-O Coordination Number (NTe–O)
55.633.93
105.553.59

Anti-Glass Phase: An Intermediate Disordered Crystalline State

An anti-glass is a disordered crystalline solid that possesses long-range order among its cations but exhibits a disordered arrangement of its anions. iucr.orgresearchgate.net In this compound systems, this phase can be produced by annealing the glass at a controlled temperature, for example, 350°C for one hour. iucr.orgnih.gov This process allows the cations (Sr²⁺ and Te⁴⁺) to arrange into a periodic lattice while the oxygen anions remain partly vacant and disorderly. iucr.orgresearchgate.net

Structural analysis reveals that the anti-glass phase in this system is not monolithic but consists of multiple disordered crystalline forms. Specifically, it comprises a disordered cubic SrTe₅O₁₁ phase and a disordered monoclinic SrTeO₃ phase. iucr.orgtandfonline.comresearchgate.netnih.gov

Crystalline Phase: Long-Range Order

Further annealing of the anti-glass phase at a higher temperature, such as 450°C for four hours, leads to its transformation into a fully crystalline state. iucr.orgresearchgate.netnih.gov This final phase is characterized by well-defined, long-range atomic order. Unlike the anti-glass phase, the crystalline samples are composed of a mixture of monoclinic SrTeO₃ and orthorhombic TeO₂ phases. iucr.orgtandfonline.comresearchgate.netiucr.org The unit-cell parameters and phase identification are determined with high precision using Rietveld refinement of the diffraction data. iucr.orgtandfonline.comnih.gov

Comparative Analysis of the Phases

The transition from glass to anti-glass and finally to a crystalline solid represents a progressive increase in structural order. This evolution is reflected in the physical properties and phase composition of the material. A key trend is the density, which follows the relationship: ρglass < ρanti-glass < ρcrystalline, indicating a more efficient packing of atoms as the structure becomes more ordered. iucr.org

The anti-glass phase serves as a crucial intermediate. It establishes long-range cationic order, which is absent in the glass, but retains the anionic disorder, which is eliminated in the fully crystalline phase. This distinction is clear from the different crystalline phases identified in the anti-glass and crystalline states.

Material StateTransformation ConditionIdentified Constituent Phases
GlassMelt-quenchingAmorphous (Short-range order only)
Anti-GlassAnneal glass at ~350°CDisordered cubic SrTe₅O₁₁ and disordered monoclinic SrTeO₃
CrystallineAnneal anti-glass at ~450°CMonoclinic SrTeO₃ and orthorhombic TeO₂

This structural pathway highlights that the crystallization of this compound glass is not a single-step process but a sequential ordering mechanism where the cationic sublattice achieves long-range periodicity before the anionic sublattice.

Spectroscopic Investigations of Strontium Tellurite

Vibrational Spectroscopy of Strontium Tellurite (B1196480)

Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices. Techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in identifying the fundamental structural units and analyzing the chemical bonding within strontium tellurite.

Raman spectroscopy is a key analytical method for identifying the structural building blocks of tellurite-based materials. In this compound glasses and compounds, the technique reveals the presence and relative proportions of different tellurium-oxygen polyhedra. The primary structural units in tellurite glasses are the trigonal bipyramid (TeO₄) and the trigonal pyramid (TeO₃). capes.gov.brchalcogen.romdpi.combohrium.com

Studies on this compound glasses show that the addition of a modifier oxide like Strontium Oxide (SrO) induces a structural transformation. researchgate.net As the concentration of SrO increases, it breaks the Te–O–Te linkages, leading to the conversion of TeO₄ units into TeO₃ units. researchgate.net This change is significant as it alters the connectivity and properties of the glass network. researchgate.net Research on xSrO–(100 − x)TeO₂ glasses confirmed that with an increase in SrO from 5 to 10 mol%, the average Te–O coordination number decreases, signifying the structural shift from TeO₄ to TeO₃. researchgate.net

For synthesized this compound (SrTeO₃) powder, specific Raman peaks have been identified that correspond to distinct vibrational modes. These peaks provide a structural fingerprint for the compound. researchgate.netchalcogen.ro

Interactive Table: Raman Peak Assignments for this compound (SrTeO₃)

Raman Shift (cm⁻¹)AssignmentReference
118SrO related mode researchgate.net, chalcogen.ro
402Te-O vibrations researchgate.net
697(TeO₃)²⁻ asymmetric stretching (ν₃) researchgate.net, chalcogen.ro
776(TeO₃)²⁻ symmetric stretching (ν₁) researchgate.net, chalcogen.ro

Fourier Transform Infrared (FTIR) spectroscopy complements Raman analysis by probing the vibrational modes that involve a change in the dipole moment. It is particularly effective for analyzing chemical bonding within the material. mdpi.comccspublishing.org.cn In tellurite-based materials, FTIR spectra are dominated by absorptions corresponding to the vibrations of tellurium-oxygen bonds. researchgate.netscialert.net

The primary absorption bands in the FTIR spectra of tellurite glasses are associated with the stretching vibrations of TeO₄ and TeO₃ structural units. researchgate.net For zinc tellurite glasses, a strong absorption band related to the Te-O-Te vibration mode is observed around 669 cm⁻¹. scialert.net In studies of synthesized SrTeO₃, distinct peaks related to the Sr-O bond have also been identified, confirming the incorporation of strontium into the compound's structure. chalcogen.ro Additionally, water absorption bands are commonly observed due to the hygroscopic nature of some prepared samples. chalcogen.ro

Interactive Table: FTIR Peak Assignments for this compound (SrTeO₃) Materials

Wavenumber (cm⁻¹)AssignmentReference
524Sr-O related vibrations chalcogen.ro
617Strontium oxide related vibrations chalcogen.ro
~669Stretching vibration of Te-O bonds in TeO₄ and TeO₃ units (in general tellurite glasses) scialert.net
1610H-O-H bending vibration (adsorbed water) chalcogen.ro
3466O-H stretching vibration (adsorbed water) chalcogen.ro

Electronic and Optical Spectroscopic Analysis of this compound

Electronic and optical spectroscopy techniques investigate the electronic structure of materials by measuring the absorption and emission of light from the ultraviolet to the near-infrared range. These methods are crucial for determining key electronic parameters and for characterizing defects and dopants.

UV-Vis absorption spectroscopy is used to study optically induced electronic transitions and to determine the optical band gap of materials. scialert.net The absorption of UV or visible light excites electrons from lower to higher energy levels, and the position of the absorption edge provides information about the energy required for this transition. upi.edu

For nanostructured this compound (SrTeO₃) powder, the absorption edge is observed at approximately 250 nm. researchgate.netchalcogen.ro From this data, the optical band gap energies have been calculated. These values are critical for understanding the electronic behavior of the material and its potential in optical and electronic devices. The analysis typically distinguishes between direct and indirect transitions, which relate to the momentum conservation of electrons during excitation. researchgate.netchalcogen.ro In this compound boro-titanate glasses, the absorption edges are not sharply defined, which is characteristic of their amorphous nature. researchgate.net

Interactive Table: Optical Band Gap Energies for Nanostructured this compound (SrTeO₃)

Transition TypeBand Gap Energy (eV)Reference
Direct2.85 researchgate.net, chalcogen.ro
Indirect1.75 researchgate.net, chalcogen.ro

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons. This makes it an invaluable tool for studying point defects, impurities (especially transition metals and rare-earth ions), and charge-trapping centers in materials like this compound. uab.eduaip.org

In studies of Cu²⁺-doped this compound boro-titanate glasses, EPR spectra have been used to derive spin-Hamiltonian parameters and bonding coefficients. researchgate.net This information reveals details about the local ligand field around the Cu²⁺ ions and the nature of the chemical bonds they form within the glass matrix. researchgate.net Research on other tellurite glasses has used EPR to identify charge-trapping centers created by X-ray irradiation, such as O⁻ defects and F⁺ centers (singly ionized oxygen vacancies). researchgate.netuniroma2.it The characteristics of these EPR signals can be influenced by the glass composition, for instance, by the presence of modifier oxides like BaO. researchgate.net EPR can also be used to probe the local structure of dopant ions like Gd³⁺, which can indicate whether the dopants have been successfully embedded into a specific crystalline phase within a glass-ceramic material. aip.org

Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy

Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS) are powerful techniques that provide element-specific information about the local atomic environment and coordination in materials.

NMR spectroscopy probes the local environment of specific atomic nuclei (e.g., ¹²⁵Te, ⁸⁷Sr, ²⁷Al) within a material. nih.govmdpi.com It is exceptionally useful for determining the coordination number and connectivity of atoms in amorphous materials like glass. nih.gov Studies on this compound aluminate sodalites have utilized ²⁷Al and ¹²⁵Te Magic Angle Spinning (MAS) NMR to investigate their structures. rsc.orgrsc.org While not as common, ⁸⁷Sr NMR has also been demonstrated as a structurally sensitive tool for investigating strontium-containing glasses. nih.gov In tellurite glasses, ¹²⁵Te NMR is particularly useful for distinguishing between TeO₃, TeO₃₊₁, and TeO₄ structural units, complementing the information gained from vibrational spectroscopy. bohrium.com

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and/or electronic structure around a specific absorbing atom. High-energy X-ray diffraction (HEXRD) combined with techniques like Reverse Monte Carlo (RMC) simulations has been used to study the short-range structure of this compound glasses. researchgate.netresearchgate.net These studies have determined average Te-O coordination numbers and bond lengths. researchgate.net Specifically for strontium, XAS studies on strontium sorption have shown that the technique can determine the local molecular coordination, revealing the number of neighboring oxygen atoms and the average Sr-O bond distance, which is typically around 2.61 Å for hydrated surface complexes. nih.gov

Interactive Table: Structural Parameters of this compound Materials from NMR and XAS

TechniqueParameterValue / FindingMaterial SystemReference
HEXRD/RMCAverage Te-O CoordinationDecreases from 3.93 to 3.59 as SrO increases from 5 to 10 mol%xSrO–(100 − x)TeO₂ glass researchgate.net
HEXRD/RMCTe-O Equatorial Bond LengthFirst peak at 1.90 ÅxSrO–(100 − x)TeO₂ glass researchgate.net
XASSr-O Coordination Number9-10 (±1)Hydrated Sr(II) surface complexes nih.gov
XASAverage Sr-O Bond Distance2.61 (±0.02) ÅHydrated Sr(II) surface complexes nih.gov
MAS NMRStructural Unit AnalysisUsed to study the structure of tellurite and aluminate componentsThis compound aluminate sodalites rsc.org, rsc.org

Magic Angle Spinning (MAS) NMR Spectroscopy

Solid-state MAS NMR spectroscopy is a powerful technique for characterizing the local structure of inorganic glasses. researchgate.net By spinning the sample at a specific "magic angle" (approximately 54.74°) relative to the external magnetic field, it is possible to average out anisotropic interactions that broaden NMR signals in solids, resulting in higher resolution spectra. wikipedia.org For tellurite glasses, ¹²⁵Te and ²⁷Al (in aluminotellurite systems) are key NMR-active nuclei that provide information on the various structural units present. researchgate.netmdpi.com

The structure of tellurite glasses is primarily composed of TeOₓ polyhedra. The addition of a network modifier, such as strontium oxide (SrO), disrupts the Te-O-Te linkages, leading to the formation of non-bridging oxygens (NBOs). This process typically involves the conversion of TeO₄ trigonal bipyramids (tbp) into TeO₃₊₁ polyhedra and TeO₃ trigonal pyramids (tp). nih.govnih.gov

¹²⁵Te MAS NMR

The ¹²⁵Te nucleus is highly sensitive to its local chemical environment, exhibiting a wide range of chemical shifts and large chemical shift anisotropies (CSA), which can make spectral deconvolution complex. nih.gov However, ¹²⁵Te MAS NMR studies on various modified tellurite glasses consistently show a structural evolution with the addition of a modifier oxide. In binary tellurite glasses, the addition of modifiers leads to a progressive depolymerization of the network. This is characterized by the transformation of TeO₄ units into TeO₃ units with one or two non-bridging oxygens. researchgate.net

For this compound glasses of the composition xSrO–(100 − x)TeO₂, studies combining diffraction and modeling show that the average Te-O coordination number (N_Te–O_) decreases as the concentration of SrO increases. For instance, in one study, N_Te–O_ was found to decrease from 3.93 for a 5 mol% SrO glass to 3.59 for a 10 mol% SrO glass. nih.gov This transformation from a network dominated by TeO₄ units to one with a significant fraction of TeO₃ units is the primary structural change that would be observed in a corresponding ¹²⁵Te MAS NMR spectrum. nih.gov The increase in axial symmetry from the conversion of TeO₄ to TeO₃ units is a key indicator in the NMR spectra. nih.gov

²⁷Al MAS NMR

When aluminum oxide is incorporated into this compound glass, ²⁷Al MAS NMR can be used to determine the coordination environment of the aluminum atoms. In aluminotellurite glasses, aluminum can exist in four-fold (AlO₄), five-fold (AlO₅), and six-fold (AlO₆) coordination. researchgate.net Studies on related aluminotellurite systems have shown that at low concentrations, Al³⁺ is predominantly incorporated as AlO₆ octahedra. As the alumina (B75360) content increases, these are progressively replaced by AlO₄ tetrahedra, with minor populations of AlO₅ species also present. researchgate.net This change in aluminum coordination significantly affects the glass network's connectivity and properties.

Table 1: Typical Structural Units in this compound Glasses Investigated by NMR
NucleusStructural UnitCoordination Number (CN)Typical Role/Observation
¹²⁵TeTeO₄ (trigonal bipyramid)4Dominant in pure TeO₂ glass; converts to TeO₃ upon SrO addition. nih.gov
¹²⁵TeTeO₃ (trigonal pyramid)3Increases in concentration with higher SrO content, indicating network depolymerization. nih.gov
²⁷AlAlO₄ (tetrahedron)4Becomes the dominant Al species at higher Al₂O₃ contents in aluminotellurite glasses. researchgate.net
²⁷AlAlO₅ (trigonal bipyramid)5Often present as a minor species across various compositions. researchgate.net
²⁷AlAlO₆ (octahedron)6Main species at low Al₂O₃ contents, acting as a network modifier. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is an element-specific technique that provides precise information about the local atomic environment around a specific absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. wikipedia.orgmat-cs.com The technique analyzes the fine structure oscillations on the high-energy side of an X-ray absorption edge. mpg.de For this compound, EXAFS can be applied to the Te K-edge or L-edge to probe the tellurium environment and to the Sr K-edge to investigate the strontium environment. mdpi.comaip.org

EXAFS studies, often complemented by X-ray diffraction and computer simulations, provide quantitative data on the short-range order. dbcls.jpresearchgate.net In studies of xSrO–(100 − x)TeO₂ glasses, the atomic pair distribution functions derived from diffraction data, which EXAFS directly probes, reveal that the first major peak corresponds to Te-O bonds. nih.gov This peak is typically centered around 1.90 Å, representing the equatorial Te-O bonds, and is often asymmetrical due to the distribution of different Te-O bond lengths within the glass structure. nih.gov

The addition of SrO modifies the tellurite network, and EXAFS can quantify these changes. Analysis of the Te-edge EXAFS would show a decrease in the average Te-O coordination number with increasing SrO content, corroborating the TeO₄ to TeO₃ transformation observed with other methods. nih.gov

Table 2: Structural Parameters for this compound Glasses from Diffraction and EXAFS-type Analysis
Atomic PairParameterTypical ValueReference
Te-OAverage Coordination Number (NTe-O)3.59 - 3.93 nih.gov
Te-OEquatorial Bond Distance~1.90 Å nih.gov
O-Te-OEquatorial Bond Angle~79° nih.gov
Sr-OCoordination NumberData not specifically available for SrTeO₃ glass, but typically ranges from 6 to 8 in oxide glasses. dntb.gov.ua
Sr-OBond DistanceData not specifically available for SrTeO₃ glass, but expected to be ~2.5-2.7 Å based on ionic radii.

Phase Transitions and Thermal Behavior of Strontium Tellurite

Solid-State Phase Transitions in Strontium Tellurite (B1196480) (e.g., β-γ first-order phase transition)

Crystalline strontium tellurite exhibits several temperature-dependent, reversible phase transitions. nih.gov Systematic investigations have identified a sequence of polymorphs, denoted as α, β, γ, and δ phases, each stable within a specific temperature range. nih.gov

The transition from the α-phase to the β-phase is a first-order phase transition that occurs at approximately 363 K (90°C) upon heating, with a thermal hysteresis observed as the reverse transition occurs at 308 K (35°C) upon cooling. researchgate.netresearchgate.net This transformation involves a slight rearrangement of the [SrOₙ] polyhedra (where n = 6, 7, or 8) and the TeO₃ pyramids and is described by a displacive mechanism. researchgate.netresearchgate.net

Further heating leads to the β-γ first-order phase transition, which takes place at approximately 563 K (290°C). researchgate.netchemicalbook.comiucr.org The γ-phase has a monoclinic (C2) crystal structure. researchgate.netchemicalbook.com The main structural differences between the α and γ phases are related to atomic shifts and the tilting of specific TeO₃ pyramids (Te4, Te5, and Te6). researchgate.netchemicalbook.com

At an even higher temperature of 633 K (360°C), SrTeO₃ undergoes a γ→δ second-order ferroelectric phase transition. researchgate.netresearchgate.netiucr.org This transition is characterized by the disappearance of the second harmonic generation (SHG) signal, indicating that the resulting δ-phase is centrosymmetric with a C2/m space group. iucr.org This phase transformation is also considered to be of a displacive nature, involving the orientation and tilting of TeO₃ pyramids and variations in the SrOₙ polyhedra without fundamentally altering the core structural blocks. nih.goviucr.org

In addition to these phases, a metastable polymorph, ε-SrTeO₃, can be synthesized. It forms through a topochemical reaction when strontium oxotellurate(IV) monohydrate (SrTeO₃(H₂O)) is heated above 150°C. nih.govunlp.edu.ar Upon further heating, the ε-SrTeO₃ phase transforms into the stable δ-SrTeO₃ phase. nih.govunlp.edu.ar

Phase TransitionTransition TemperatureTransition TypeStructural Characteristics
α → β ~363 K (heating) researchgate.netresearchgate.netFirst-Order researchgate.netresearchgate.netDisplacive mechanism; slight rearrangement of SrOₙ and TeO₃ units. researchgate.netresearchgate.net
β → γ ~563 K researchgate.netchemicalbook.comiucr.orgFirst-Order researchgate.netchemicalbook.comiucr.orgMain changes involve shifts and tilting of Te4, Te5, and Te6 pyramids. chemicalbook.com
γ → δ ~633 K researchgate.netiucr.orgSecond-Order researchgate.netiucr.orgFerroelectric to paraelectric; change from non-centrosymmetric (C2) to centrosymmetric (C2/m) structure. iucr.org

Glass Transition and Crystallization Phenomena in this compound Glasses

This compound glasses, typically formed from melts of tellurium dioxide (TeO₂) and strontium oxide (SrO), exhibit characteristic thermal events such as glass transition and crystallization upon heating. These behaviors are crucial for determining the thermal stability and processing window of the glass.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal properties of this compound glasses. researchgate.netnsf.gov DSC thermograms measure the heat flow into or out of a sample as a function of temperature. For a glass, this typically reveals an endothermic step corresponding to the glass transition temperature (T₉), followed by one or more exothermic peaks indicating the crystallization temperatures (Tₓ). nsf.govspsnational.org

Studies on the xSrO–(100 − x)TeO₂ glass system show these characteristic thermal events. researchgate.netnih.gov The glass transition signifies the point at which the amorphous solid transitions into a supercooled liquid state. The subsequent crystallization peaks correspond to the structural rearrangement from a disordered glassy network into ordered crystalline phases. researchgate.netnih.gov For instance, annealing this compound glass samples at temperatures between their glass transition and crystallization points can induce the formation of crystalline phases, such as monoclinic SrTeO₃ and orthorhombic TeO₂. researchgate.netnih.govtandfonline.com

The composition of this compound glasses has a significant impact on their thermal properties, particularly the glass transition temperature (T₉). Research has consistently shown that the T₉ of xSrO–(100 − x)TeO₂ glasses increases as the molar percentage of strontium oxide (SrO) increases. researchgate.netnih.gov

This trend is attributed to structural changes within the glass network. The addition of SrO, which acts as a network modifier, leads to a transformation of TeO₄ trigonal bipyramidal units into TeO₃ trigonal pyramidal units. researchgate.netnih.gov While this conversion introduces non-bridging oxygens, the strengthening of the glass network through the formation of Sr-O bonds and an increase in the average bond energy of the system leads to enhanced thermal stability and a higher T₉. researchgate.netaip.org

Glass Composition (xSrO–(100-x)TeO₂)Glass Transition Temperature (T₉)
5SrO - 95TeO₂ 308 °C researchgate.net
7.5SrO - 92.5TeO₂ 310 °C researchgate.net
8.5SrO - 91.5TeO₂ 312 °C researchgate.net
10SrO - 90TeO₂ 315 °C researchgate.net

High-Pressure and High-Temperature Structural Transformations in this compound

The structural behavior of this compound under non-ambient conditions reveals significant transformations. As detailed in section 5.1, increasing temperature induces a series of phase transitions from the α-phase through to the δ-phase. nih.gov These high-temperature transformations are displacive, involving shifts in atomic positions and tilting of polyhedral units rather than a complete breaking and reforming of bonds. researchgate.netiucr.org

The sequence of transformations upon heating a well-ordered crystal is α → β → γ → δ. nih.gov The initial α-phase is stable at room temperature, transitioning to the β-phase at around 363 K. researchgate.net This is followed by the β → γ transition at 563 K and the γ → δ transition at 633 K. researchgate.netiucr.org The final δ-phase remains stable at least up to 780 K. nih.goviucr.org

Furthermore, thermal treatment can be used to transform amorphous or hydrated forms of this compound into crystalline phases. Annealing this compound glasses first produces "anti-glass" phases, which have long-range cationic order but disordered anions, before they fully crystallize upon further heating. researchgate.netnih.govtandfonline.com For example, a glass with 7.5 mol% SrO can be annealed at 350°C to form disordered SrTe₅O₁₁ and SrTeO₃ phases (anti-glass), which then transform into crystalline monoclinic SrTeO₃ and orthorhombic TeO₂ upon annealing at 450°C. tandfonline.comtandfonline.com

While extensive research exists on high-temperature transformations, specific studies detailing the high-pressure structural transformations of this compound are less common in the available literature. However, high-pressure studies on related tellurium dioxide have shown a phase transition from the paratellurite phase, indicating that the tellurite family of materials is susceptible to pressure-induced structural changes. nist.gov

Optical Properties and Phenomena in Strontium Tellurite Materials

Electronic Band Structure and Band Gap Engineering in Strontium Tellurite (B1196480)

The electronic band structure of a material dictates its optical and electrical properties by defining the allowed and forbidden energy levels for electrons. The separation between the highest occupied energy band (valence band) and the lowest unoccupied energy band (conduction band) is known as the band gap. In strontium tellurite materials, particularly in their glassy forms, this band gap is a crucial parameter that influences their transparency and semiconducting behavior.

Direct and Indirect Band Gap Determination

The nature of the electronic transition between the valence and conduction bands classifies a material as having either a direct or an indirect band gap. In a direct band gap material, the minimum energy state of the conduction band and the maximum energy state of thevalence band occur at the same crystal momentum (k-vector). wikipedia.org In contrast, in an indirect band gap material, these energy states occur at different k-vectors, requiring the involvement of a phonon (a lattice vibration) to conserve momentum during an electronic transition. wikipedia.org

A common experimental method for determining the optical band gap is through absorption spectroscopy and the subsequent analysis of the data using a Tauc plot. wikipedia.org This method relates the absorption coefficient (α) to the incident photon energy (hν) and the optical band gap (Eg) by the equation:

(αhν) = B(hν - Eg)^r

where B is a constant related to the band tailing, and the exponent 'r' depends on the nature of the electronic transition. researchgate.netyoutube.com The value of 'r' is 1/2 for direct allowed transitions and 2 for indirect allowed transitions. wikipedia.org By plotting (αhν)^(1/r) against hν, the band gap can be determined by extrapolating the linear portion of the curve to the x-axis. wikipedia.orgyoutube.com

For synthesized this compound (SrTeO₃), analysis using the Tauc model has determined values for both direct and indirect band gaps. The calculated direct band gap was found to be 2.85 eV, while the indirect band gap was 1.75 eV. researchgate.net In multicomponent glass systems containing strontium, such as strontium borate (B1201080) glasses, the electronic transitions are typically found to be indirect. researchgate.net

Influence of Compositional Modification and Doping on Band Gap

The electronic band structure and, consequently, the optical band gap of this compound materials can be engineered through compositional modification and doping. Strontium oxide (SrO) acts as a network modifier in tellurite glass, altering its structure and optical properties. utm.mynih.gov

Table 1: Effect of SrO Concentration on the Indirect Optical Band Gap of a Borate Glass System. researchgate.net
SrO Concentration (mol%)Indirect Band Gap (Eg) (eV) for r=2Indirect Band Gap (Eg) (eV) for r=3
202.352.22
252.332.20
302.312.19
352.282.18
402.252.17

Non-linear Optical Properties of this compound

Non-linear optical (NLO) phenomena occur when materials respond non-linearly to the electric field of intense light, such as that from a laser. These properties are the basis for a range of applications, including frequency conversion and all-optical switching. Tellurite-based glasses, known for their high refractive index and hyperpolarizability, are excellent candidates for NLO applications. mdpi.comaip.orgcsic.es

Frequency Doubling Capabilities

Frequency doubling is another term for Second Harmonic Generation and is a widely used technique to generate coherent light at shorter wavelengths. nih.gov For example, it is used to produce green laser light (532 nm) from an infrared source (1064 nm). The efficiency of frequency doubling depends on the material's second-order nonlinear susceptibility, the intensity of the incident light, and phase-matching conditions. aps.org

Luminescence and Photoluminescence in Doped this compound Systems

Photoluminescence is a process in which a substance absorbs photons (light) and then re-radiates photons. This compound glasses, often in combination with other formers like borates, serve as excellent host materials for rare-earth ions due to their intrinsic properties. Tellurite glasses possess low maximum phonon energies (~750 cm⁻¹), which minimizes non-radiative decay and enhances the efficiency of luminescence from the energy levels of the doped ions. mdpi.comnih.gov

Doping strontium-containing tellurite glasses with various rare-earth ions leads to characteristic luminescence in the visible and infrared regions. utm.mynih.govwu.ac.th

Europium (Eu³⁺): When doped into strontium borotellurite glass, Eu³⁺ ions exhibit strong emission in the orange-to-red spectral region. Upon excitation, distinct emission peaks are observed corresponding to electronic transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3) ground states. utm.my In some tellurite glass systems, europium can exist in both Eu³⁺ and Eu²⁺ valence states. The Eu²⁺ ion produces a broad emission band in the blue-green region, and by carefully balancing the ratio of Eu²⁺ to Eu³⁺, it is possible to achieve white light emission. mdpi.com

Dysprosium (Dy³⁺): Dysprosium is another common dopant used to achieve visible light emission. In strontium borotellurite glass, Dy³⁺ ions show prominent emission bands in the blue (⁴F₉/₂ → ⁶H₁₅/₂) and yellow (⁴F₉/₂ → ⁶H₁₃/₂) regions, making them suitable for applications in white LEDs. utm.myresearchgate.net

Other Rare-Earth Ions: Other lanthanides such as Thulium (Tm³⁺), Erbium (Er³⁺), and Holmium (Ho³⁺) are used as dopants in tellurite glasses to achieve luminescence in the near-infrared region, which is critical for applications in optical amplifiers and fiber lasers. nih.govmdpi.comsoton.ac.uk

The composition of the host glass, including the concentration of strontium, can influence the intensity and lifetime of the luminescence by altering the local environment around the doped rare-earth ions. utm.my

Table 2: Photoluminescence Emission Peaks of Rare-Earth Doped Strontium Borotellurite Glass. utm.my
Dopant IonHost CompositionEmission Peak (nm)Transition
Eu³⁺20SrO·40B₂O₃·40TeO₂580⁵D₀ → ⁷F₀
593⁵D₀ → ⁷F₁
613⁵D₀ → ⁷F₂
652⁵D₀ → ⁷F₃
Dy³⁺30SrO·35B₂O₃·35TeO₂483⁴F₉/₂ → ⁶H₁₅/₂
578⁴F₉/₂ → ⁶H₁₃/₂
660⁴F₉/₂ → ⁶H₁₁/₂

Upconversion Luminescence Phenomena in this compound

Upconversion luminescence is a process in which low-energy photons, typically in the near-infrared (NIR) range, are converted into higher-energy visible or ultraviolet photons. This phenomenon is of significant interest for a variety of applications, including solid-state lasers, optical data storage, bio-imaging, and photovoltaics. In this compound (SrTeO₃) materials, upconversion luminescence is achieved by doping the glass or crystalline matrix with specific rare-earth ions that can absorb and transfer energy efficiently.

The most common approach to induce upconversion in this compound involves the co-doping with a sensitizer (B1316253) and an activator ion. The sensitizer, typically Ytterbium (Yb³⁺), has a large absorption cross-section in the NIR region (around 980 nm), allowing it to efficiently absorb pump energy. The activator, which can be ions such as Erbium (Er³⁺), Holmium (Ho³⁺), or Thulium (Tm³⁺), then receives the absorbed energy from the sensitizer through a process of energy transfer, leading to the population of its higher energy levels and subsequent emission of higher-energy photons.

The primary mechanisms responsible for upconversion luminescence in rare-earth doped materials, including what is expected in this compound, are Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU).

Excited State Absorption (ESA): In this process, a single rare-earth ion sequentially absorbs two or more pump photons. The first photon excites the ion from the ground state to an intermediate metastable energy level. Before the ion can relax back to the ground state, a second pump photon is absorbed, promoting it to an even higher energy level from which it can radiatively decay, emitting a high-energy photon.

Energy Transfer Upconversion (ETU): This mechanism involves the interaction of two or more neighboring rare-earth ions. After being excited by the pump source, a sensitizer ion (like Yb³⁺) transfers its energy to a nearby activator ion (like Er³⁺), promoting it to a metastable intermediate state. A second nearby excited sensitizer ion can then transfer its energy to the already excited activator ion, further promoting it to a higher energy level, from which upconverted luminescence occurs.

The efficiency and the specific wavelengths of the upconverted light in this compound are highly dependent on the choice of dopant ions, their concentrations, and the intensity of the pump laser. The host material itself, this compound, plays a crucial role due to its phonon energy, which influences the non-radiative relaxation rates of the excited states of the dopant ions.

Research Findings in Tellurite-Based Glasses

While specific detailed research on upconversion luminescence exclusively in this compound is not extensively documented in publicly available literature, the principles can be understood from studies on other tellurite glass systems co-doped with rare-earth ions. These studies provide a framework for the expected behavior in a this compound host.

For instance, in tellurite glasses co-doped with Er³⁺ and Yb³⁺, excitation at around 980 nm leads to prominent green and red upconversion emissions. The green emissions typically correspond to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions of the Er³⁺ ion, while the red emission is attributed to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. The relative intensity of the green and red emissions can often be tuned by varying the concentration of the dopant ions and the pump power.

Similarly, when Ho³⁺ is used as the activator ion with Yb³⁺ as the sensitizer in tellurite glasses, characteristic green and red upconversion emissions are observed. The green emission is typically centered around 545 nm (⁵S₂, ⁵F₄ → ⁵I₈ transition), and the red emission is around 660 nm (⁵F₅ → ⁵I₈ transition).

In the case of Tm³⁺ and Yb³⁺ co-doping in tellurite glasses, blue upconversion is a prominent feature, typically observed around 475 nm, corresponding to the ¹G₄ → ³H₆ transition of Tm³⁺.

The dependence of the upconversion intensity on the pump power is a key indicator of the number of photons involved in the upconversion process. For a two-photon upconversion process, the emission intensity is proportional to the square of the pump power.

Below are interactive data tables that summarize typical upconversion emission data observed in various tellurite glass systems, which can be considered indicative of the potential performance of doped this compound.

Table 1: Typical Upconversion Emission in Er³⁺/Yb³⁺ Co-doped Tellurite Glasses

Activator Ion Sensitizer Ion Pump Wavelength (nm) Emission Wavelength (nm) Transition (Er³⁺) Emission Color
Er³⁺ Yb³⁺ ~980 ~525 ²H₁₁/₂ → ⁴I₁₅/₂ Green
Er³⁺ Yb³⁺ ~980 ~545 ⁴S₃/₂ → ⁴I₁₅/₂ Green

Table 2: Typical Upconversion Emission in Ho³⁺/Yb³⁺ Co-doped Tellurite Glasses

Activator Ion Sensitizer Ion Pump Wavelength (nm) Emission Wavelength (nm) Transition (Ho³⁺) Emission Color
Ho³⁺ Yb³⁺ ~980 ~545 ⁵S₂, ⁵F₄ → ⁵I₈ Green

Table 3: Typical Upconversion Emission in Tm³⁺/Yb³⁺ Co-doped Tellurite Glasses

Activator Ion Sensitizer Ion Pump Wavelength (nm) Emission Wavelength (nm) Transition (Tm³⁺) Emission Color
Tm³⁺ Yb³⁺ ~980 ~475 ¹G₄ → ³H₆ Blue
Tm³⁺ Yb³⁺ ~980 ~650 ¹G₄ → ³F₄ Red

Electrical and Dielectric Responses of Strontium Tellurite

Ferroelectric Behavior in Strontium Tellurite (B1196480)

Ferroelectricity is a phenomenon observed in certain dielectric materials that exhibit a spontaneous electric polarization, the direction of which can be reversed by applying an external electric field. researchgate.net This behavior is analogous to ferromagnetism in magnetic materials and is characterized by a hysteresis loop when polarization is plotted against the applied electric field. psgcas.ac.incadence.com

The compound Strontium Tellurite (SrTeO3) has been identified as a ferroelectric material within a specific temperature range. chalcogen.rochemicalbook.com Research indicates that its ferroelectric properties are present between 312°C and 485°C. researchgate.net The existence of ferroelectricity in SrTeO3 is supported by the observation of D-E hysteresis loops, which are a hallmark of ferroelectric materials. researchgate.net From these measurements, a spontaneous polarization (Ps) value of 3.7 μC/cm² has been reported at a temperature of 312°C. researchgate.net

The crystal structure of a material is fundamental to its ferroelectric nature. Ferroelectric crystals possess a reversible spontaneous polarization, and within the crystal, regions of uniform polarization are known as ferroelectric domains. researchgate.net For this compound, the selection of a noncentrosymmetric crystal structure (space group C2) was confirmed through second harmonic generation (SHG) testing, a technique sensitive to crystal symmetry. chemicalbook.com The structure of this compound consists of distorted [SrOx] polyhedra that share oxygen anions with TeO3 pyramidal units. chemicalbook.com

Phase transitions are critical to the onset and disappearance of ferroelectricity. SrTeO3 undergoes several phase transitions that are linked to its electrical properties. researchgate.netresearchgate.net A first-order phase transition, characterized by abrupt changes in material constants, occurs at 312°C. researchgate.net Another second-order ferroelectric phase transition from the γ-phase (monoclinic, C2) to the δ-phase has been observed at 633 K (360°C). researchgate.net The ability to modify these transition temperatures through chemical substitution has also been explored. Partial substitution of strontium with lead (Pb) or lanthanum (La) has been shown to extend the temperature range in which ferroelectric SrTeO3 is stable. chemicalbook.com

Dielectric Permittivity and Dielectric Loss Analysis of this compound

Dielectric permittivity (εr), also known as the dielectric constant, measures a material's ability to store electrical energy in an electric field, while dielectric loss (tan δ) quantifies the dissipation of that energy, often as heat. niscpr.res.in These properties are crucial for applications such as capacitors and microwave devices.

Studies on tellurium-based double perovskites like Sr2NiTeO6 have provided significant insights into the dielectric behavior of this compound-containing compounds. Nanocrystalline Sr2NiTeO6, which has a monoclinic crystal structure, is classified as a high-κ dielectric, meaning it has a high dielectric constant. chemicalbook.com At a frequency of 1 kHz, it exhibits a high dielectric constant of 341 and a corresponding dielectric loss of 0.23. chemicalbook.com However, these values are frequency-dependent; as the frequency increases to 1000 kHz, the dielectric constant decreases to around 260, and the dielectric loss improves, falling to 0.04. chemicalbook.com This decrease in permittivity with increasing frequency is a typical dielectric relaxation phenomenon. chemicalbook.com

The dielectric loss in the low-frequency range is often attributed to factors like compositional disorder. chemicalbook.com For Sr2NiTeO6, the loss is relatively high at low frequencies but improves significantly in the 10^4–10^5 Hz range, with a tan δ value of 0.20 or less. chalcogen.rochemicalbook.com The data below summarizes the dielectric properties of Sr2NiTeO6, illustrating the effect of frequency.

CompoundFrequencyDielectric Constant (εr)Dielectric Loss (tan δ)Source
Sr2NiTeO61 kHz3410.23 chemicalbook.com
Sr2NiTeO61000 kHz~2600.04 chemicalbook.com
Sr2NiTeO6 (general)104–105 Hz-≤ 0.20 chalcogen.ro

Impedance Spectroscopy for Electrical Conductivity and Grain Resistance

Impedance spectroscopy is a powerful technique used to investigate the electrical properties of materials by measuring their impedance over a range of frequencies. This method allows for the separation of the electrical contributions from different components of a polycrystalline material, such as the grains (the crystalline bulk) and the grain boundaries (the interfaces between grains). researchgate.netmdpi.commdpi.com The data is often visualized in a Nyquist plot, which graphs the imaginary part of impedance against the real part.

In many ceramic materials, the grain boundaries are more resistive and capacitive than the bulk grains. researchgate.net By analyzing the semicircular arcs in the Nyquist plot, the resistance of the grain (Rg) and grain boundary can be determined. mdpi.com

For the this compound-containing double perovskite Sr2NiTeO6, impedance spectroscopy confirms a non-Debye type of relaxation behavior. chemicalbook.com This indicates that the relaxation process cannot be described by a single relaxation time, which is common in complex systems. The analysis also suggests that the dominant charge transport mechanism involves the shorter-range movement of charge carriers. chemicalbook.com Furthermore, impedance measurements have shown that doping this material can directly affect its grain resistance. chalcogen.ro

The AC conductivity (σac) derived from impedance data often follows a power law relationship with frequency, and its temperature dependence can be used to calculate the activation energy for conduction processes. mdpi.com This activation energy provides insight into the energy barrier that charge carriers must overcome to move through the material.

Influence of Doping and Structural Modifications on Electrical Properties

The electrical properties of this compound and related compounds can be significantly tailored through doping (the intentional introduction of impurities) and structural modifications, such as those induced by high pressure.

Doping at various sites in the crystal lattice can alter carrier concentration, defect chemistry, and microstructure, thereby influencing conductivity and dielectric behavior. For instance, substituting other elements for strontium or other ions in complex perovskites has been shown to be an effective strategy. In the double perovskite Sr2NiTeO6, doping with zinc (Zn) at the nickel (Ni) site leads to a decrease in grain size and a corresponding decrease in grain resistance. chalcogen.ro This same substitution also results in an increase in the dielectric permittivity. chalcogen.ro Similarly, doping calcium copper titanate (CCTO) with strontium (Sr) can enhance its dielectric constant while reducing dielectric loss. mdpi.com

Structural modifications also play a crucial role. Strontium telluride (SrTe), a related chalcogenide, undergoes a structural phase transition from its standard NaCl-type crystal structure to a CsCl-type structure when subjected to high pressure (around 10-15 GPa). This change in crystal structure directly impacts its electronic and mechanical properties. High-pressure synthesis is another method used to modify properties. Applying high pressure during the synthesis of high-entropy strontium titanate can reduce the lattice parameters, narrow the band gap, and introduce microstructural defects like dislocations and nanoscale grains. These changes collectively enhance thermoelectric performance by increasing carrier concentration while scattering phonons to reduce thermal conductivity.

The following table summarizes the observed effects of various dopants on the electrical properties of strontium-containing perovskite-type oxides.

Host MaterialDopantEffect on Electrical/Dielectric PropertiesSource
Sr2NiTeO6Zinc (Zn)Decreases grain resistance, increases dielectric permittivity. chalcogen.ro
CaCu3Ti4O12 (CCTO)Strontium (Sr)Increases dielectric permittivity, reduces dielectric loss. mdpi.com
La0.7Sr0.3MnO3Dysprosium (Dy)Increases activation energy and electrical resistivity. mdpi.com
BiFeO3Lanthanum (La) & Strontium (Sr)Enhances electrical conductivity.

Computational and Theoretical Modeling of Strontium Tellurite

Density Functional Theory (DFT) for Electronic Structure and Optical Properties

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the investigation of the electronic structure and related properties of crystalline solids. For strontium telluride (SrTe), DFT calculations have been instrumental in characterizing its behavior as a semiconductor.

The full-potential linearized augmented plane wave (FP-LAPW) method, a highly accurate implementation of DFT, has been widely used to study strontium telluride and its alloys. researchgate.netresearchgate.net This ab-initio approach provides a robust framework for calculating structural, electronic, and optical properties without relying on experimental parameters. researchgate.net In this method, the space in the crystal is divided into spherical "muffin-tin" regions around the atoms and an interstitial region, allowing for a flexible and precise description of the wave functions and potential. acs.org

Studies on SrTe and related alloys like Pb₁₋ₓSrₓTe and SrTe₁₋ₓOₓ have employed the FP-LAPW method to determine fundamental properties such as lattice constants, bulk moduli, and electronic band structures. researchgate.netresearchgate.netiaea.org For instance, investigations into SrTe have shown it crystallizes in a NaCl-type structure under ambient conditions and undergoes a phase transition to a CsCl-type structure at high pressure. researchgate.net The FP-LAPW method has been crucial in theoretically confirming these structural characteristics. researchgate.net

The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. The Generalized Gradient Approximation (GGA) is a commonly used functional. researchgate.netresearchgate.netacs.org However, a well-known limitation of standard GGA functionals like PBE (Perdew–Burke–Ernzerhof) is the underestimation of the electronic band gap in semiconductors. researchgate.netox.ac.uk

To overcome this, the modified Becke and Johnson (mBJ) potential is often applied. The mBJ potential has demonstrated significant success in providing more accurate band gap values that align closely with experimental results. researchgate.netresearchgate.netnih.gov In a study of SrTe nanosheets, the band gap was calculated to be 1.94 eV using PBE-GGA and 2.19 eV with mBJ-GGA for the 101 direction. acs.org For SrTe₁₋ₓOₓ alloys, the mBJ potential yielded a band gap for the binary compound SrO that was much closer to the experimental value compared to other functionals. researchgate.net Similarly, for Pb₁₋ₓSrₓTe alloys, calculations showed that the band gap values were consistently higher when using the mBJ potential compared to GGA approximations. researchgate.net This improved accuracy is critical for predicting optical and thermoelectric properties that are highly dependent on the band gap. aps.org

Table 1: Calculated Band Gap of Strontium Telluride (SrTe) using Different Theoretical Methods

System Method/Potential Calculated Band Gap (eV) Band Gap Type Citation
SrTe (bulk) FP-LMTO 1.55 Indirect (Γ-X) rsc.org
SrTe (bulk) GW approximation 2.76 Indirect (Γ-X) rsc.org
SrTe nanosheet (001 dir.) FP-LAPW (PBE-GGA) 1.88 Direct (Γ-Γ) acs.org
SrTe nanosheet (001 dir.) FP-LAPW (mBJ-GGA) 1.96 Direct (Γ-Γ) acs.org
SrTe nanosheet (101 dir.) FP-LAPW (PBE-GGA) 1.94 Indirect (Γ-X) acs.org
SrTe nanosheet (101 dir.) FP-LAPW (mBJ-GGA) 2.19 Indirect (Γ-X) acs.org
SrTe (0% compression) DFT (QE) 1.78 Indirect (Γ-X) rsc.org
SrTe (0% compression) HSE hybrid functional 2.83 - nih.gov

Reverse Monte Carlo (RMC) Simulations for Amorphous Structure Modeling

While DFT is ideal for crystalline structures, Reverse Monte Carlo (RMC) simulations are a powerful technique for modeling the structure of disordered materials like glasses. researchgate.net RMC simulations refine an atomic configuration by minimizing the difference between experimental data (typically from neutron or X-ray diffraction) and the data calculated from the model. This method provides a three-dimensional atomic model consistent with the experimental structure factor, allowing for the extraction of detailed short-range and medium-range structural information.

For strontium tellurite (B1196480) glasses (xSrO–(100-x)TeO₂), RMC simulations have been used in conjunction with high-energy X-ray diffraction (HEXRD) and neutron diffraction data. These studies have elucidated the local coordination environment and the distribution of structural units within the glass network. The simulations determined short-range structural properties such as Te-O bond lengths, the speciation of tellurium-oxygen polyhedra, Te-Te distances, and O-Te-O bond angle distributions.

A key finding from RMC analysis is the nature of the tellurite network. The simulations revealed that the glass network is predominantly composed of TeO₄ trigonal bipyramids, with a smaller fraction of TeO₃ trigonal pyramids. As the concentration of the network modifier, strontium oxide (SrO), increases, a structural transformation from TeO₄ to TeO₃ units occurs. This is quantified by the change in the average Te-O coordination number.

Table 2: Te-O Coordination Number in Strontium Tellurite Glass from RMC Simulations

Glass Composition Diffraction Method Average Te-O Coordination Number (NTe-O) Citation
5SrO-95TeO₂ HEXRD 3.93
10SrO-90TeO₂ HEXRD 3.59

Molecular Dynamics Simulations for Structural Dynamics of this compound

While molecular dynamics (MD) simulations are a principal tool for studying the time-dependent behavior and structural dynamics of materials, specific MD studies focusing on this compound are not widely reported in the surveyed literature. MD simulations have been successfully applied to understand the structure of related tellurite-based glasses, such as pure TeO₂, by generating glass structures through fast quenching from a liquid phase in ab-initio MD or by using classical MD with developed interatomic potentials. However, detailed findings from MD simulations concerning the specific structural dynamics, vibrational properties, or diffusion mechanisms within this compound itself remain an area for future research.

Theoretical Prediction of Thermoelectric Properties of this compound

Theoretical calculations are crucial for predicting and understanding the thermoelectric performance of materials, which is governed by the interplay of the Seebeck coefficient, electrical conductivity, and thermal conductivity.

To accurately predict thermoelectric properties, a precise calculation of the electronic band structure is essential. As noted, standard DFT functionals often fail to predict the correct band gap. The Heyd-Scuseria-Ernzerhof (HSE) hybrid functional offers a significant improvement by mixing a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional. nih.gov

A recent study on strontium telluride employed the HSE hybrid functional combined with the Wannier interpolation method to investigate its thermoelectric potential under compressive strain. nih.gov This advanced computational approach provided a highly accurate electronic band structure. The study reported a band gap of 2.83 eV for unstrained SrTe, a 58% improvement over standard calculations and a value that closely matches experimental results. nih.gov The Wannier interpolation technique was then used to efficiently and accurately calculate the transport properties. nih.gov

The investigation found that SrTe has significant thermoelectric potential, achieving a thermoelectric figure of merit (ZT) of 0.95, which is near the ideal range for practical applications. nih.gov The study also revealed that both the band gap and the ZT value decrease as compressive strain is increased, highlighting the importance of strain engineering in tuning the thermoelectric performance of SrTe. nih.gov

Table 3: Predicted Thermoelectric Properties of SrTe under Compression

Compression Strain Calculated Band Gap (eV) Figure of Merit (ZT) Citation
0% 2.83 0.95 nih.gov
5% Decreasing Decreasing nih.gov
10% Decreasing Decreasing nih.gov

Computational Studies on Phase Stability and Transitions in this compound

Computational and theoretical modeling serves as a powerful tool for investigating the structural properties and phase transformations of materials at an atomic level. In the case of this compound (SrTeO3), while extensive first-principles calculations dedicated solely to predicting phase transitions are not widely documented, computational methods have been instrumental in refining and understanding the structural stability of its known phases. Research in this area has often been linked to the study of this compound glasses and their devitrification products.

Studies have combined experimental techniques, such as high-energy X-ray diffraction, with computational analysis, including Reverse Monte Carlo (RMC) simulations and Rietveld refinement, to elucidate the structure of different this compound forms. This approach has been particularly useful in characterizing the phases that emerge upon thermal treatment of strontium oxide-tellurium dioxide (SrO-TeO2) glasses.

Research findings indicate that annealing these glasses can induce crystallization. researchgate.net Specifically, crystalline samples have been shown to contain a monoclinic phase of this compound (SrTeO3). researchgate.net In addition to the stable crystalline phase, intermediate "anti-glass" phases have also been identified. These disordered materials, formed at specific annealing conditions, have been found to consist of disordered monoclinic SrTeO3 and a disordered cubic SrTe5O11 phase. researchgate.net

The use of Rietveld refinement, a computational method for analyzing diffraction data, has been crucial for determining the unit-cell parameters of these crystalline and anti-glass structures. researchgate.net This synergy between experimental data and computational modeling provides essential insights into the short-range and medium-range order of these materials, which is fundamental to understanding their stability.

The transformation from a disordered glass or anti-glass to a more ordered crystalline monoclinic SrTeO3 structure represents a key phase transition. While the thermodynamic drivers and kinetic pathways of this transition have been explored experimentally through techniques like differential scanning calorimetry, detailed theoretical modeling from first principles to map out the potential energy surface and predict transition barriers remains a developing area of research for this specific compound.

The table below summarizes the this compound phases that have been identified and characterized with the aid of computational analysis.

Phase NameCrystal SystemStateComputational Method Used for Characterization
This compoundMonoclinicCrystallineRietveld Refinement
This compoundMonoclinicDisorderedRietveld Refinement
Strontium Pentatellurium ElevenoxideCubicDisorderedRietveld Refinement

Advanced Materials Applications of Strontium Tellurite

Strontium Tellurite (B1196480) in Optoelectronic Device Development

The optical properties of strontium tellurite make it a candidate for use in the development of optoelectronic devices. ontosight.ai Materials based on strontium telluride (SrTe), a related compound, have been investigated for applications in photodetectors for the visible and infrared spectral ranges due to their high sensitivity and fast response times. ontosight.ai

Research into tellurite glasses, including those containing strontium, has shown potential for various photonic applications. These glasses possess low phonon energy, which is advantageous for incorporating rare-earth ions, leading to highly efficient luminescent materials suitable for lasers and amplifiers. mdpi.com Doping tellurite glasses with ions like Europium (Eu³⁺) can induce intense red photoluminescence. researchgate.net For instance, this compound glasses doped with Eu³⁺ exhibit strong red emission when excited with a specific wavelength. researchgate.net Similarly, Neodymium (Nd³⁺) doped tellurite nanoglass shows distinct fluorescence spectra, indicating its potential for laser materials. scientific.netjuniperpublishers.com

Furthermore, strontium iodide (SrI₂) doped with europium (Eu²⁺) is a promising scintillator material for gamma-ray spectroscopy, demonstrating high energy resolution. arxiv.org This is crucial for applications in nuclear nonproliferation and homeland security, where distinguishing between different elemental and isotopic signatures is vital. vcu.edu The light yield and proportionality of these scintillators are key performance indicators. arxiv.orgvcu.edu

Table 1: Photoluminescence Properties of Doped this compound and Related Glasses

Glass SystemDopantExcitation Wavelength (nm)Emission CharacteristicsPotential Application
This compound GlassEu³⁺375Intense red photoluminescence. researchgate.netLuminescent materials
Tellurite NanoglassNd³⁺765Fluorescence emissions at multiple transitions (²P₃/₂→⁴I₉/₂, ⁴G₇/₂→⁴I₉/₂, ²H₁₁/₂→⁴I₉/₂, and ⁴F₉/₂→⁴I₉/₂). scientific.netLaser materials
Strontium Lead Zinc Phospho-Tellurite GlassSm³⁺405Orange emission with four peaks at 564 nm, 600 nm, 646 nm, and 708 nm, corresponding to the ⁴G₅/₂ to ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂, and ⁶H₁₁/₂ transitions, respectively. researchgate.netVisible laser applications
Germanate Tellurite GlassEu³⁺-Characteristic red emission. mdpi.comLuminescent materials

Catalytic Applications of this compound Compounds

The unique electronic structure of tellurium compounds, including this compound, makes them interesting for catalytic applications. ontosight.ai Organotellurium compounds have been explored for a variety of catalytic reactions, including oxidation of alcohols and degradation of dyes through photocatalysis. rsc.org

Tellurium compounds can act as selective inhibitors of certain enzymes, a property linked to their interaction with thiols. scielo.br While much of the research focuses on organotellurium compounds, the fundamental properties of tellurium suggest the potential for inorganic compounds like this compound in catalysis. For instance, a SrBi₃O₄Cl₃ catalyst, which contains strontium, has demonstrated good performance in the oxidative dehydrogenation of ethane. researchgate.net

This compound in Nuclear Technology and Waste Management Research

Strontium compounds play a role in nuclear technology, particularly in the management of nuclear waste. ontosight.ai Tellurite glasses are being investigated for the immobilization of nuclear waste, including radioactive isotopes of strontium (⁹⁰Sr) and cesium (¹³⁷Cs). cambridge.orginl.govresearchgate.net These glasses can accommodate high concentrations of waste and offer high density, which helps in minimizing the final storage volume. researchgate.net

The formation of thermodynamically stable compounds like this compound is considered beneficial for retaining volatile elements like tellurium within the waste matrix during high-temperature processing. hilarispublisher.com Research has shown that when tellurium is added with strontium to a sodium zirconium phosphate (B84403) (NZP) matrix, it is retained completely due to the formation of this compound. hilarispublisher.com

Furthermore, strontium-borate-tellurite glasses have been studied for their radiation shielding properties. nih.govresearchgate.net The addition of tellurium dioxide (TeO₂) to these glasses increases their density and effective atomic number, enhancing their ability to attenuate gamma radiation. nih.gov Studies have shown that a glass composition with a high percentage of TeO₂ exhibits superior gamma radiation shielding characteristics. nih.govresearchgate.net

Table 2: Radiation Shielding Properties of Strontium Borate (B1201080) Tellurite Glasses

Glass Composition (mol%)Key Finding
10SrO-(90-x)B₂O₃-xTeO₂ (x = 40, 45, 50, 55, 60)The glass with the highest TeO₂ content (60 mol%) demonstrated the highest gamma radiation shielding effectiveness due to increased density and photon interaction cross-section. nih.govresearchgate.net
10SrO-10Al₂O₃-10MoO₃-(70-x)B₂O₃-xTeO₂ (x = 17.5-70)Replacing B₂O₃ with TeO₂ is being explored to enhance structural and radiation shielding features. iaea.org

Integration of this compound in Photovoltaic Systems

Strontium telluride (SrTe) has been identified as a promising material for solar cell applications due to its narrow bandgap energy, which makes it a suitable absorber material. ontosight.ai The integration of such materials could potentially enhance the efficiency of photovoltaic systems. ontosight.ai Research into strontium-based double perovskite solar cells also indicates the potential for high efficiency in advanced solar technology. researchgate.net While direct applications of this compound (SrTeO₃) in photovoltaics are less documented, the properties of related strontium chalcogenides suggest a potential avenue for future research.

This compound in Piezoelectric and Ferroelectric Devices

This compound (SrTeO₃) has been shown to possess ferroelectric properties. chemicalbook.com Ferroelectric materials exhibit a permanent electric polarization that can be reversed by an external electric field. The crystal structure of this compound is non-centrosymmetric, which is a prerequisite for ferroelectricity. chemicalbook.com

Research has focused on synthesizing solid solutions to enhance the properties of this compound. For example, partial substitution of strontium with lead (Pb) or lanthanum (La) has been shown to extend the temperature stability range of ferroelectric SrTeO₃. chemicalbook.com Additionally, new ceram-glass systems, such as those combining strontium barium niobate (SBN) with tellurite glass, have been developed, where ferroelectric crystallites precipitate on the glass surface. cambridge.org These materials have potential applications in optical devices. cambridge.org The investigation of tellurite glass-ceramic composites modified with lead zirconate titanate (PZT) also suggests the existence of a structural phase transition induced by the ferroelectric phase. worldscientific.com

This compound in Thermoelectric Materials Development

Strontium telluride (SrTe) has been investigated as a potential thermoelectric material. ontosight.ai Thermoelectric materials can convert heat energy into electrical energy and vice versa. The performance of a thermoelectric material is evaluated by its figure of merit (ZT). Studies on strontium chalcogenides, including SrTe, have shown that they can be excellent thermoelectric materials at temperatures above 600 K. sci-hub.se

Computational studies have explored the thermoelectric properties of SrTe under compression strain, indicating that its electronic and thermoelectric properties can be tuned. researchgate.net The Seebeck coefficient, electrical conductivity, and thermal conductivity are key parameters that determine the ZT value. researchgate.netresearchgate.net Research on related strontium-based materials, such as SrSi₂, has also demonstrated significant improvements in thermoelectric performance through the creation of composite films. acs.org

Oxygen Evolution Reaction (OER) Electrocatalysis with this compound

In the field of electrocatalysis, strontium telluride (SrTe) has been identified as an efficient and stable catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. researchgate.netresearchgate.net Hydrothermally synthesized strontium telluride nanoballs have demonstrated a low overpotential and a small Tafel slope, which are indicators of high catalytic activity for the OER. researchgate.netresearchgate.net The material also exhibited excellent stability over 24 hours. researchgate.net This performance is attributed to the Te-induced metallic telluride and the substantial covalency around the strontium center. researchgate.net

Research on other strontium-containing perovskites, such as Sr₂PdO₃, has also shown high electrocatalytic activity for the OER in acidic solutions. mdpi.com These findings highlight the potential of this compound and related compounds as cost-effective and efficient electrocatalysts for energy conversion technologies. researchgate.netrsc.org

This compound as a Component in Radiation Shielding Materials

The development of effective and environmentally friendly radiation shielding materials is crucial for various sectors, including nuclear energy, medical imaging, and aerospace. Tellurite-based glasses have garnered considerable attention for this purpose due to their high density, high refractive index, and excellent transparency. researchgate.netmdpi.com The incorporation of strontium oxide (SrO) into tellurite glass networks (forming this compound-based glasses) has been shown to enhance their radiation attenuation capabilities. iaea.orgresearchgate.net

Research into strontium-borate-tellurite glass systems, specifically with the composition 10SrO-(90-X)B₂O₃-XTeO₂, has demonstrated that increasing the concentration of tellurium dioxide (TeO₂) improves the shielding effectiveness of the glass. researchgate.net These glasses are more effective at attenuating lower energy photons, a critical aspect for many radiation protection applications. researchgate.net The shielding ability of a material is often quantified by parameters such as the mass attenuation coefficient (MAC), linear attenuation coefficient (LAC), half-value layer (HVL), and mean free path (MFP).

Experimental and theoretical studies have confirmed that strontium-borate-tellurite glasses can be superior radiation shields compared to some standard shielding glasses. researchgate.net For instance, a study on a specific composition, SBT60, which contains a high proportion of TeO₂, showed it to have the lowest HVL and MFP values among the tested samples, indicating better shielding performance. researchgate.net The HVL is the thickness of the material required to reduce the intensity of radiation by half, so a lower value is desirable.

Table 1: Radiation Shielding Properties of Strontium-Borate-Tellurite Glasses This table is interactive. You can sort the data by clicking on the column headers.

Glass Composition (mol%) Density (g/cm³) Mass Attenuation Coefficient (MAC) at 0.662 MeV (cm²/g) Half-Value Layer (HVL) at 0.662 MeV (cm)
10SrO-50B₂O₃-40TeO₂ 4.25 0.083 2.00
10SrO-45B₂O₃-45TeO₂ 4.41 0.086 1.92
10SrO-40B₂O₃-50TeO₂ 4.57 0.089 1.84
10SrO-35B₂O₃-55TeO₂ 4.74 0.092 1.76
10SrO-30B₂O₃-60TeO₂ (SBT60) 4.90 0.095 1.69

Data is illustrative and based on trends reported in scientific literature. researchgate.net

This compound in Smart Glass Coatings and Photoluminescent Materials

The unique optical properties of this compound also make it a valuable material for smart glass coatings and photoluminescent applications. Smart glass, which can change its light transmission properties when voltage, light, or heat is applied, often incorporates materials with tunable optical characteristics. intelligentglass.net While direct applications of pure this compound in commercial smart glass are still under research, its role as a host material in tellurite glasses doped with rare-earth ions is well-established for creating photoluminescent materials. researchgate.netmdpi.com These doped glasses have potential applications in smart coatings that can emit light or alter their transparency.

Tellurite glasses, including those containing strontium, are excellent hosts for rare-earth ions due to their low phonon energy, high refractive index, and good solubility for these ions. researchgate.netmdpi.com These properties lead to enhanced luminescence efficiency. When doped with specific rare-earth elements, this compound-based glasses can exhibit bright emissions in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netmdpi.com

For example, when doped with Europium (Eu³⁺), this compound glasses show intense red photoluminescence. researchgate.net Similarly, doping with Samarium (Sm³⁺) can produce a bright orange-reddish emission. mdpi.com The specific color and intensity of the luminescence can be tuned by adjusting the concentration of the dopant and the composition of the glass matrix. This tunability is crucial for developing materials for solid-state lasers, optical displays, and specialized lighting. mdpi.comresearchgate.net

Research has also explored the co-doping of strontium-containing tellurite glasses with multiple rare-earth ions to achieve white light emission, which is highly desirable for solid-state lighting applications. researchgate.net The energy transfer between different rare-earth ions within the this compound glass matrix allows for the generation of a broad spectrum of light from a single material.

Table 2: Photoluminescent Properties of Doped this compound-Based Glasses This table is interactive. You can sort the data by clicking on the column headers.

Dopant Ion Host Glass System Excitation Wavelength (nm) Emission Wavelength (nm) Emission Color
Europium (Eu³⁺) This compound 375 ~612 Red
Samarium (Sm³⁺) Strontium Aluminate 404 ~607 Orange-Reddish
Dysprosium (Dy³⁺) Strontium-telluro-alumino-magnesium-borate 799 478, 570 White (tunable)

Data compiled from various research sources. researchgate.netmdpi.comnih.gov

The development of these photoluminescent this compound-based glasses opens up possibilities for their use in smart glass coatings that can not only control the passage of light but also emit light for displays or ambient lighting.

Q & A

Q. How can high-energy X-ray diffraction (HEXRD) and Reverse Monte Carlo (RMC) simulations elucidate the short-range structural order in strontium tellurite glasses?

HEXRD provides diffraction patterns (e.g., FSDP at ~1.95 Å⁻¹) to identify Te–Te correlations (~3.2 Å) and Sr–O bond lengths. RMC simulations model atomic arrangements, revealing Te–O coordination numbers (3.93–3.59) and bond angle distributions (peak at ~79°). These methods jointly resolve local network distortions caused by SrO incorporation .

Q. How does SrO concentration influence Te–O coordination environments in this compound glasses?

Increasing SrO content (5–10 mol.%) reduces the average Te–O coordination number from 3.93 to 3.59, driven by the conversion of TeO₄ trigonal bipyramids to TeO₃ trigonal pyramids. This structural shift is quantified via RMC simulations and validated by Raman spectroscopy, which detects changes in bridging/non-bridging oxygen ratios .

Q. What crystallographic methods distinguish anti-glass and crystalline phases in annealed this compound samples?

Rietveld refinement of HEXRD data identifies anti-glass phases (e.g., SrTe₅O₁₁ with cubic symmetry, a = 5.646 Å) and crystalline phases (monoclinic SrTeO₃, a = 28.303 Å). Sharp diffraction peaks in crystalline samples contrast with the diffuse scattering of anti-glasses, which retain partial disorder .

Advanced Research Questions

Q. How can contradictions in Te–Te correlation distances between glass, anti-glass, and crystalline phases be resolved?

In glasses, Te–Te distances range from 3.54–3.63 Å (RMC data), while anti-glasses and crystals show longer distances (~3.75–4.34 Å) due to ordered TeO₃/TeO₄ stacking. Discrepancies arise from thermal history (e.g., annealing at 350°C vs. 450°C) and methodological limits of HEXRD in resolving medium-range order .

Q. What structural mechanisms drive the formation of anti-glass phases during this compound devitrification?

Anti-glasses form as metastable intermediates due to cationic (Te⁴⁺/Sr²⁺) long-range order coexisting with disordered oxygen sublattices. HEXRD shows this hybrid order via split atomic positions and high displacement parameters. Kinetic factors (e.g., slow cooling) favor anti-glass nucleation over direct crystallization .

Q. What methodological challenges arise in analyzing Sr–O coordination in this compound glasses?

Low Sr–O pair weighting in RMC models (due to SrO’s minority concentration) limits accurate bond length/angle determination. Complementary techniques like extended X-ray absorption fine structure (EXAFS) are recommended to refine Sr–O parameters .

Q. How do thermodynamic and kinetic factors govern phase transformations in SrO–TeO₂ systems?

Differential scanning calorimetry (DSC) reveals that higher SrO content raises the glass transition temperature (T₉), stabilizing the glass network. Anti-glass formation at 350°C is kinetically controlled, while crystallization at 450°C follows nucleation-growth models, with activation energies calculable via Kissinger analysis .

Q. What quantitative methods resolve discrepancies in TeO₃/TeO₄ speciation ratios between Raman and RMC data?

Raman peak deconvolution (e.g., ~650 cm⁻¹ for TeO₃, ~750 cm⁻¹ for TeO₄) provides speciation ratios, while RMC assigns coordination numbers probabilistically. Discrepancies stem from Raman’s sensitivity to polarizability vs. RMC’s reliance on pair distribution functions. Cross-validation with neutron diffraction improves accuracy .

Q. Methodological Notes

  • HEXRD : Use Lorch modification functions during Fourier transforms to minimize termination ripples in G(r) .
  • Rietveld Refinement : Refine background parameters iteratively (e.g., 2θ = 1.65) to reduce uncertainty in lattice constants .
  • RMC Simulations : Optimize simulation box sizes (>10,000 atoms) to capture medium-range order in Te–Te correlations .

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